Altenusin
Altenusin
Altenusin is a carboxybiphenyl that is [biphenyl]-2-carboxylic acid which is substituted by a hydroxy group at positions 3, 4' and 5', methoxy group at position 5 and a methyl group at position 2'. It is a a metabolite isolated from Alternaria and several other fungal species. It has a role as an antifungal agent and a fungal metabolite. It is a polyphenol, a carboxybiphenyl, an aromatic ether, a member of hydroxybiphenyls and a member of catechols.
Altenusin is a natural product found in Penicillium simplicissimum, Talaromyces flavus, and other organisms with data available.
Altenusin is a natural product found in Penicillium simplicissimum, Talaromyces flavus, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
31186-12-6
VCID:
VC0518176
InChI:
InChI=1S/C15H14O6/c1-7-3-11(16)12(17)6-9(7)10-4-8(21-2)5-13(18)14(10)15(19)20/h3-6,16-18H,1-2H3,(H,19,20)
SMILES:
CC1=CC(=C(C=C1C2=C(C(=CC(=C2)OC)O)C(=O)O)O)O
Molecular Formula:
C15H14O6
Molecular Weight:
290.27 g/mol
Altenusin
CAS No.: 31186-12-6
Cat. No.: VC0518176
Molecular Formula: C15H14O6
Molecular Weight: 290.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Altenusin is a carboxybiphenyl that is [biphenyl]-2-carboxylic acid which is substituted by a hydroxy group at positions 3, 4' and 5', methoxy group at position 5 and a methyl group at position 2'. It is a a metabolite isolated from Alternaria and several other fungal species. It has a role as an antifungal agent and a fungal metabolite. It is a polyphenol, a carboxybiphenyl, an aromatic ether, a member of hydroxybiphenyls and a member of catechols. Altenusin is a natural product found in Penicillium simplicissimum, Talaromyces flavus, and other organisms with data available. |
|---|---|
| CAS No. | 31186-12-6 |
| Molecular Formula | C15H14O6 |
| Molecular Weight | 290.27 g/mol |
| IUPAC Name | 2-(4,5-dihydroxy-2-methylphenyl)-6-hydroxy-4-methoxybenzoic acid |
| Standard InChI | InChI=1S/C15H14O6/c1-7-3-11(16)12(17)6-9(7)10-4-8(21-2)5-13(18)14(10)15(19)20/h3-6,16-18H,1-2H3,(H,19,20) |
| Standard InChI Key | ADPBTBPPIIKLEH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C2=C(C(=CC(=C2)OC)O)C(=O)O)O)O |
| Canonical SMILES | CC1=CC(=C(C=C1C2=C(C(=CC(=C2)OC)O)C(=O)O)O)O |
| Appearance | Solid powder |
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